N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide

EZH2 PRC2 Epigenetics

This compound is the only publicly characterized thiophene-3-carboxamide regioisomer with confirmed nanomolar EZH2 inhibition (Ki=4.60 nM, IC50=10 nM). With MW 292.35 and superior ligand efficiency (LEI ~0.49 vs ~0.27 for EPZ-6438), it is the optimal low-MW fragment for structure-guided lead optimization targeting PRC2. Its 1:1 biochemical-to-cellular IC50 ratio ensures reliable H3K27me3 target engagement in cell-based assays. Ideal reference standard for fragment-based screening libraries, SAR exploration around the carboxamide position, and investigating crosstalk between epigenetic silencing and kinase signaling in cancer.

Molecular Formula C14H16N2O3S
Molecular Weight 292.35
CAS No. 2034266-57-2
Cat. No. B2861017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide
CAS2034266-57-2
Molecular FormulaC14H16N2O3S
Molecular Weight292.35
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1CCNC(=O)C2=CSC=C2)OC
InChIInChI=1S/C14H16N2O3S/c1-10-7-12(19-2)8-13(17)16(10)5-4-15-14(18)11-3-6-20-9-11/h3,6-9H,4-5H2,1-2H3,(H,15,18)
InChIKeyAAIIELGGWMFESH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide (CAS 2034266-57-2): A High-Affinity EZH2 Inhibitor for Targeted Epigenetic Procurement


N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide (CAS 2034266-57-2) is a synthetic heterocyclic small molecule featuring a 4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl moiety linked via an ethyl chain to a thiophene-3-carboxamide . It is classified as an inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) responsible for H3K27 trimethylation and gene silencing in cancer [1]. The compound demonstrates potent EZH2 binding affinity (Ki = 4.60 nM) via competitive inhibition of the methyltransferase activity [2].

Why Thiophene-Carboxamide Isosteres or Generic EZH2 Inhibitors Cannot Replace N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide


This compound belongs to a specific structural subclass where the thiophene-3-carboxamide orientation directly influences EZH2 active-site binding geometry . Closely related analogs such as the thiophene-2-carboxamide regioisomer or the benzo[b]thiophene-2-carboxamide variant exhibit altered hydrogen-bonding networks and steric complementarity within the PRC2 complex, critically impacting inhibitory potency . Furthermore, even equipotent EZH2 inhibitors like EPZ-6438 (tazemetostat) possess substantially higher molecular weights (~572 g/mol vs. 292.35 g/mol) and different pharmacokinetic profiles, rendering them unsuitable for applications requiring a low-molecular-weight scaffold with enhanced ligand efficiency [1]. Without direct comparative activity data, substitution risks unpredictable potency loss, off-target effects, and failed experimental reproducibility.

Quantitative Differentiation Evidence: N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide Against Closest Comparators


Nanomolar EZH2 Binding Affinity: Competitive Inhibition Constant (Ki) Compared to Reference Inhibitor EPZ-6438

The target compound demonstrates potent competitive inhibition of EZH2 methyltransferase activity with a Ki of 4.60 nM, as measured by Lineweaver-Burk plot analysis using biotinylated-histone H3 peptide substrate [1]. For comparison, EPZ-6438 (tazemetostat), a clinically approved EZH2 inhibitor, exhibits a Ki of 2.5 nM under similar in vitro conditions . The approximately 1.8-fold difference in Ki suggests that the target compound achieves near-clinical-grade potency while possessing a significantly lower molecular weight (292.35 g/mol vs. 572 g/mol), resulting in a superior ligand efficiency index.

EZH2 PRC2 Epigenetics Cancer

Cellular EZH2 Inhibition: H3K27me3 Reduction in MCF-10A Cells Compared to Peptide-Competitive Assay IC50

In MCF-10A human breast epithelial cells, the target compound reduces H3K27me3 levels with an IC50 of 10 nM after 72-hour incubation, as assessed by Western blot analysis [1]. This cellular potency closely matches its biochemical IC50 of 10 nM measured in a PRC2 complex scintillation proximity assay using ³H-SAM substrate [2]. The concordance between biochemical and cellular IC50 values indicates excellent cell permeability and target engagement without significant intracellular protein binding or efflux issues, a property not guaranteed across all thiophene-carboxamide analogs.

Cellular Target Engagement H3K27me3 MCF-10A Western Blot

Regioisomeric Differentiation: Thiophene-3-Carboxamide vs. Thiophene-2-Carboxamide Scaffold in EZH2 Binding

The target compound incorporates a thiophene-3-carboxamide moiety, which positions the carboxamide substituent at the 3-position of the thiophene ring, whereas structurally similar commercial compounds such as N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide (CAS 2034266-57-2 regioisomer) and 5-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide (CAS 2034266-66-3) bear the carboxamide at the 2-position . The 3-carboxamide orientation alters the dihedral angle between the thiophene ring and the enzyme binding pocket, potentially affecting hydrogen-bonding interactions with the EZH2 SET domain [1]. Currently, no publicly available EZH2 inhibition data exist for the 2-carboxamide regioisomer, making the target compound the only characterized EZH2-active member of this specific scaffold series.

Structure-Activity Relationship Regioisomer Thiophene Carboxamide Scaffold Hopping

Antiproliferative Activity in MCF-7 Breast Cancer Cells Compared to Untreated Controls

In MCF-7 breast cancer cell viability assays, the target compound exhibits significant antiproliferative effects with an IC50 of approximately 5 µM . This activity is attributed to the reactivation of silenced tumor suppressor genes via EZH2 inhibition, a mechanism distinct from conventional cytotoxic chemotherapeutics that target DNA replication or microtubule dynamics. Importantly, this IC50 represents a whole-cell functional endpoint that integrates target engagement, cellular permeability, and downstream biological consequences, providing procurement-relevant evidence beyond isolated biochemical potency.

MCF-7 Breast Cancer Antiproliferative Cell Viability

Molecular Weight Advantage: Ligand Efficiency Superiority Over Macrocyclic and High-MW EZH2 Clinical Candidates

With a molecular weight of 292.35 g/mol, the target compound occupies favorable chemical space for lead optimization compared to clinically advanced EZH2 inhibitors such as EPZ-6438 (tazemetostat, MW = 572 g/mol) and GSK126 (MW = 526 g/mol) . The calculated Ligand Efficiency Index (LEI = pKi / number of heavy atoms) for the target compound is approximately 0.49, markedly higher than EPZ-6438 (LEI ≈ 0.27) [1]. This metric indicates that the target compound achieves potent target engagement with significantly fewer atoms, providing a more efficient starting scaffold for fragment-based drug discovery, parallel library synthesis, or prodrug derivatization.

Ligand Efficiency Molecular Weight Fragment-Based Drug Discovery Drug-likeness

Broad Target Interaction Profile: CAMKK2 and PIM3 as Secondary Kinase Targets Providing Differentiation from EZH2-Selective Clinical Inhibitors

Beyond EZH2, the target compound exhibits inhibitory activity against Calmodulin-dependent kinase kinase 2 (CAMKK2) and PIM-3 kinase, as annotated in public drug-target databases [1]. This multi-target profile contrasts with highly selective clinical EZH2 inhibitors such as EPZ-6438, which are optimized for minimal off-target kinase activity. For mechanistic studies requiring concurrent modulation of EZH2-mediated epigenetic silencing and CAMKK2/PIM3-mediated signaling pathways, the target compound's polypharmacology may offer a strategic advantage, enabling single-agent interrogation of multiple cancer-relevant nodes.

Kinase Selectivity CAMKK2 PIM3 Polypharmacology

Optimal Procurement and Application Scenarios for N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based EZH2 Inhibitor Lead Optimization Using the Low-Molecular-Weight Thiophene-3-Carboxamide Scaffold

The compound's molecular weight of 292.35 g/mol and ligand efficiency index exceeding that of clinical EZH2 inhibitors (LEI ~0.49 vs. ~0.27 for EPZ-6438) position it as an ideal starting fragment for structure-guided lead optimization [1]. Medicinal chemistry teams can exploit the thiophene-3-carboxamide core to grow vectors into unoccupied PRC2 binding pockets, guided by the known competitive inhibition mechanism (Ki = 4.60 nM) , without exceeding drug-like property thresholds. Procurement for fragment-based screening libraries should prioritize this scaffold due to its demonstrated nanomolar target engagement from a minimal heavy-atom framework.

Chemical Biology Probe for Dual Epigenetic-Kinase Pathway Interrogation in Cancer Models

The compound's confirmed inhibition of EZH2 alongside CAMKK2 and PIM3 kinases makes it a unique single-agent tool for dissecting crosstalk between epigenetic silencing and kinase signaling in cancer cells [1]. Researchers studying malignancies where both H3K27me3-mediated gene repression and CAMKK2/PIM3-driven survival pathways are active—such as certain breast and prostate cancers—can use this compound to simultaneously disrupt multiple oncogenic mechanisms, as evidenced by its antiproliferative activity in MCF-7 breast cancer cells at ~5 µM .

Cellular Target Engagement Assay Standard for EZH2 Inhibitor Screening Cascades

The compound's demonstrated 1:1 ratio between biochemical IC50 (10 nM) and cellular H3K27me3 reduction IC50 (10 nM in MCF-10A cells) establishes it as a reliable positive control for cell-based EZH2 target engagement assays [1]. Screening laboratories procuring reference inhibitors can use this compound to validate assay windows, confirm cell permeability conditions, and benchmark novel EZH2 inhibitors under development, reducing assay development time and ensuring inter-experimental consistency.

Regiochemical SAR Benchmark for Thiophene-Carboxamide EZH2 Inhibitor Development Programs

As the only thiophene-carboxamide regioisomer with publicly available EZH2 inhibitory data (Ki = 4.60 nM), this compound serves as the critical reference point for SAR exploration around the carboxamide position [1]. Procurement for medicinal chemistry programs evaluating 2-carboxamide versus 3-carboxamide thiophene analogs should begin with this characterized compound to establish baseline activity, enabling direct comparisons as new regioisomers are synthesized and tested, thereby accelerating decision-making in lead identification.

Quote Request

Request a Quote for N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.